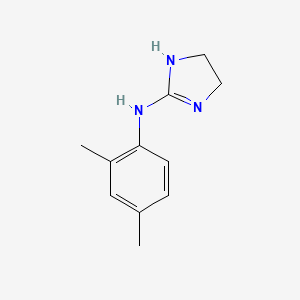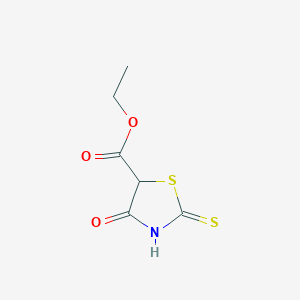
5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5: is a derivative of barbituric acid, characterized by the presence of a pentadeuterioethyl group and a phenyl group. This compound is known for its applications as an anesthetic and a controlled substance due to its depressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5 typically involves the reaction of barbituric acid derivatives with deuterated ethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as DMSO or methanol .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Used as a precursor in the synthesis of other barbituric acid derivatives.
- Studied for its unique isotopic labeling due to the presence of deuterium .
Biology and Medicine
- Investigated for its anesthetic properties and potential use in medical procedures.
- Studied for its effects on the central nervous system as a depressant .
Industry
- Utilized in the production of pharmaceuticals and other chemical intermediates.
- Explored for its potential applications in isotope labeling studies .
Mechanism of Action
The mechanism of action of 5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5 involves its interaction with the central nervous system. The compound acts as a depressant by enhancing the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in sedation and anesthetic effects .
Comparison with Similar Compounds
Similar Compounds
Thiopental: Another barbiturate with similar anesthetic properties.
Phenobarbital: Known for its use as an anticonvulsant and sedative.
Pentobarbital: Used for its sedative and hypnotic effects.
Uniqueness
Properties
CAS No. |
73738-04-2 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
253.33 g/mol |
IUPAC Name |
5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2 |
InChI Key |
GHHFRPRCYQNNDL-ZBJDZAJPSA-N |
SMILES |
CCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)



![Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1626273.png)



![N7-Butyl-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1626279.png)



